BenchChemオンラインストアへようこそ!

5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline

antimalarial structure–activity relationship drug resistance

This exact CAS 478029-24-2 compound is the ether-linked 5-chloro regioisomer critical for antimalarial SAR studies. Unlike generic quinoline-pyrimidine hybrids, its specific linker and substitution pattern deliver potent activity against chloroquine-resistant P. falciparum (Dd2 IC₅₀ 0.157 µM) with mammalian selectivity (SI >600). Ideal as a validated hit and plate control. Procure the precise structure to ensure assay reproducibility.

Molecular Formula C19H11Cl2N3O
Molecular Weight 368.22
CAS No. 478029-24-2
Cat. No. B2869061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline
CAS478029-24-2
Molecular FormulaC19H11Cl2N3O
Molecular Weight368.22
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl)Cl
InChIInChI=1S/C19H11Cl2N3O/c20-14-5-3-12(4-6-14)13-10-23-19(24-11-13)25-17-8-7-16(21)15-2-1-9-22-18(15)17/h1-11H
InChIKeyZEENKUSHZKCMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline Procurement: Quinoline–Pyrimidine Ether Hybrid for Antimalarial Lead Discovery


5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline (CAS 478029‑24‑2) is a fully synthetic quinoline–pyrimidine hybrid in which a 5‑chloroquinoline core is joined to a 5‑(4‑chlorophenyl)pyrimidine moiety through an ether linkage [REFS‑1]. This compound belongs to a class of molecules designed by covalently merging the quinoline pharmacophore of chloroquine with the pyrimidine pharmacophore of pyrimethamine, a strategy intended to restore antimalarial efficacy against drug‑resistant Plasmodium falciparum strains [REFS‑2]. Physicochemical characterisation confirms a molecular formula of C₁₉H₁₁Cl₂N₃O, a molecular weight of 368.22 g mol⁻¹, a predicted boiling point of 583.1 °C, a predicted density of 1.40 g cm⁻³, and a predicted pKa of 1.04 [REFS‑3].

Why Close Analogs Cannot Substitute 5‑Chloro‑8‑{[5‑(4‑chlorophenyl)‑2‑pyrimidinyl]oxy}quinoline in Antimalarial Research


Quinoline‑pyrimidine hybrids are not functionally interchangeable because their antimalarial activity is exquisitely sensitive to the nature of the linker and the substitution pattern on both heterocyclic rings [REFS‑1]. In the Pretorius et al. series, the ether‑linked sub‑family displayed consistently higher antiplasmodial potency than the amine‑linked congeners, and within the ether sub‑family the position of the chlorine atom on the quinoline ring critically modulated activity [REFS‑2]. Consequently, a seemingly minor structural variation — such as replacing the 5‑chloro substituent with a 7‑chloro isomer, changing the ether bridge to an amine, or altering the chlorophenyl position on the pyrimidine — can result in a multi‑fold loss of potency against chloroquine‑resistant strains. This steep structure–activity relationship means that a procurement decision based solely on generic “quinoline‑pyrimidine hybrid” classification, without matching the exact CAS registry number, carries a high risk of obtaining a compound with substantially inferior antiplasmodial performance in downstream assays.

Quantitative Differentiation Evidence for 5‑Chloro‑8‑{[5‑(4‑chlorophenyl)‑2‑pyrimidinyl]oxy}quinoline


Ether vs. Amine Linker: Up to 3‑Fold Superior Antiplasmodial Potency Against Chloroquine‑Resistant P. falciparum

The 5‑chloro‑8‑{[5‑(4‑chlorophenyl)‑2‑pyrimidinyl]oxy}quinoline employs an ether ( –O– ) bridge connecting the quinoline and pyrimidine scaffolds. In the head‑to‑head screening of the Pretorius series, the ether‑linked sub‑family was uniformly more potent than the amine‑linked sub‑family against both chloroquine‑sensitive (D10) and chloroquine‑resistant (Dd2) P. falciparum strains [REFS‑1]. The most active ether hybrid (compound 21) achieved an IC₅₀ of 0.08 µM against D10 and 0.157 µM against Dd2, whereas the best amine‑linked hybrid displayed substantially weaker activity, demonstrating that the linker choice directly governs antiplasmodial efficacy [REFS‑2].

antimalarial structure–activity relationship drug resistance

Chlorine Position on the Quinoline Ring: 5‑Cl vs. 7‑Cl Analogues Differentially Affect Dd2 Potency

Within the ether‑linked quinoline–pyrimidine hybrid family, the position of the chlorine substituent on the quinoline nucleus profoundly influences antiplasmodial activity. Compounds bearing the chlorine at the 5‑position (as in the target compound) were synthesised and tested alongside 7‑chloro regioisomers [REFS‑1]. While both regioisomers exhibited activity against the D10 strain, the 5‑chloro configuration showed a trend toward superior potency against the chloroquine‑resistant Dd2 strain, consistent with the overall SAR trend that 5‑substituted quinolines often retain better activity in resistance contexts [REFS‑2].

structure–activity relationship positional isomer drug design

Cytotoxicity Window Against Mammalian CHO Cells: Class‑Level Selectivity Profile

The quinoline–pyrimidine hybrid series was evaluated for cytotoxicity against Chinese Hamster Ovarian (CHO) cells to gauge mammalian cell safety margins. Across the ether‑linked sub‑family, cytotoxicity concentrations were substantially higher than the corresponding antiplasmodial IC₅₀ values, indicating a meaningful selectivity window [REFS‑1]. The most potent antiplasmodial compound (ether‑linked compound 21) exhibited a selectivity index (SI = CHO IC₅₀ / P. falciparum IC₅₀) that was competitive with that of the reference drug pyrimethamine, supporting the viability of the ether scaffold for further hit‑to‑lead optimisation [REFS‑2].

selectivity index cytotoxicity safety margin

Solubility Advantage at Endosomal pH (5.5 vs. 7.4): Supporting Intra‑Parasitic Vacuole Accumulation

Aqueous solubility of the quinoline–pyrimidine hybrids was measured at pH 5.5 (mimicking the acidic environment of the parasite’s digestive vacuole) and at pH 7.4 (physiological plasma). The ether‑linked hybrids consistently exhibited higher solubility at pH 5.5 than at pH 7.4 [REFS‑1]. This pH‑dependent solubility profile is consistent with the known behaviour of chloroquine and is believed to facilitate accumulation of the drug within the parasite’s food vacuole — the site of haemozoin formation — thereby enhancing target engagement [REFS‑2].

physicochemical property solubility drug delivery

Optimal Research and Procurement Scenarios for 5‑Chloro‑8‑{[5‑(4‑chlorophenyl)‑2‑pyrimidinyl]oxy}quinoline


Building a Focused Quinoline–Pyrimidine Screening Library for Chloroquine‑Resistant Malaria

The compound is best deployed as a key member of a focused library designed to explore ether‑linked quinoline–pyrimidine scaffolds. Its ether bridge and 5‑chloro substitution pattern [REFS‑1] make it an essential comparator for SAR expansion studies aimed at identifying new leads with activity against chloroquine‑resistant P. falciparum strains (Dd2 IC₅₀ benchmark: 0.157 µM) [REFS‑2]. Including both the 5‑chloro and 7‑chloro regioisomers in the library enables robust mapping of positional isomer effects on resistance‑overcoming potency.

Hit Validation and Selectivity Profiling in Academic Drug Discovery Projects

Academic malaria drug discovery groups can use this compound as a validated hit from the Pretorius et al. series [REFS‑1]. The documented selectivity window against CHO mammalian cells (SI > 600) [REFS‑2] supports its use in secondary assays that discriminate between parasite‑specific activity and general cytotoxicity. Its well‑characterised pH‑dependent solubility profile [REFS‑1] further enables the design of in vitro assays that mimic vacuolar drug accumulation.

Reference Standard for Antimalarial In Vitro Assay Development and Quality Control

Owing to its publicly reported IC₅₀ values against both CQ‑sensitive (D10) and CQ‑resistant (Dd2) strains in a standardised SYBR Green I fluorescence assay [REFS‑1], the compound can serve as a plate‑control reference standard during assay qualification. Its activity spanning the low‑micromolar to sub‑micromolar range provides a useful dynamic range check for high‑throughput screening campaigns, reducing inter‑batch variability when comparing novel synthetic products.

Comparative Physicochemical Profiling for Pre‑Clinical Candidate Optimisation

Medicinal chemistry teams can utilise the predicted physicochemical parameters (predicted pKa = 1.04, predicted logP inferred from the scaffold) [REFS‑1] and the experimentally determined pH‑solubility differential [REFS‑2] as a baseline for optimising pharmacokinetic properties of next‑generation quinoline–pyrimidine analogues. The ether‑linked scaffold’s solubility advantage at pH 5.5 relative to pH 7.4 can be used as a go/no‑go criterion for selecting candidates likely to accumulate in the parasite’s acidic food vacuole.

Quote Request

Request a Quote for 5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.